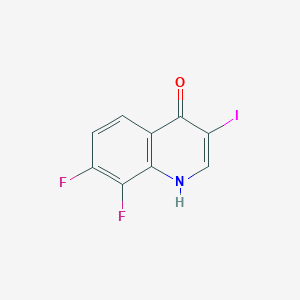
7,8-Difluoro-4-hydroxy-3-iodoquinoline
Descripción general
Descripción
7,8-Difluoro-4-hydroxy-3-iodoquinoline is a type of fluorinated quinoline . Quinolines are a family of organic compounds, widely used in medicinal chemistry due to their versatile applications . They are known for their antibacterial, antineoplastic, and antiviral activities . The incorporation of a fluorine atom into azaaromatics, like quinolines, is known to enhance the biological activity of the compounds .
Synthesis Analysis
The synthesis of fluorinated quinolines, like 7,8-Difluoro-4-hydroxy-3-iodoquinoline, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to the functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have also been considered .Molecular Structure Analysis
The molecular structure of 7,8-Difluoro-4-hydroxy-3-iodoquinoline is based on the quinoline ring system, which is the first representative of the family of benzazines bearing one nitrogen atom . The quinoline skeleton has been used for a long time as a basic structure for the synthesis of various drugs .Chemical Reactions Analysis
Fluorinated quinolines, like 7,8-Difluoro-4-hydroxy-3-iodoquinoline, undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Aplicaciones Científicas De Investigación
Fluorescence Sensing and Material Science
Fluorescence Sensing Properties : A study on 8-hydroxyquinoline-substituted boron-dipyrromethene (Bodipy) compounds, which share structural similarities with 7,8-Difluoro-4-hydroxy-3-iodoquinoline, revealed their applications as OFF-ON-OFF type pH sensors. These compounds exhibit fluorescence quenching properties under varying pH conditions due to photoinduced intramolecular electron transfer. This characteristic renders them useful in developing fluorescent sensors for biological and environmental monitoring (Chen et al., 2011).
Metallosupramolecular Chemistry : 8-Hydroxyquinolines, including those with structural modifications similar to 7,8-Difluoro-4-hydroxy-3-iodoquinoline, have found renewed interest in synthetic coordination chemistry. These compounds are utilized to create new supramolecular sensors, emitting devices, and self-assembled aggregates due to their ability to form complexes with various metal ions, demonstrating their versatility in material science and analytical applications (Albrecht et al., 2008).
Synthesis and Chemical Characterization
- Synthetic Chemistry : Research has developed efficient methodologies for the functionalization of quinolines, including positions relevant to 7,8-Difluoro-4-hydroxy-3-iodoquinoline. These processes allow for the selective conversion of iodo functionality and the use of trifluoromethanesulfonate as a leaving group in cross-coupling reactions. This advancement facilitates the synthesis of a wide range of functionalized quinoline derivatives for further application in pharmaceuticals and materials science (Staubitz et al., 2003).
Pharmaceutical and Medicinal Chemistry
- Antifungal Mechanism : Studies on 8-hydroxyquinoline derivatives, closely related to 7,8-Difluoro-4-hydroxy-3-iodoquinoline, have elucidated their antifungal mechanisms. These compounds demonstrate activity against Candida spp. and dermatophytes by damaging cell walls and compromising cytoplasmic membranes. This research reinforces the potential of 8-hydroxyquinoline derivatives in developing new antifungal drugs (Pippi et al., 2018).
Analytical Chemistry
- Analytical Test Reactions : Improved synthesis methods for 3-hydroxy-7,8-benzo-1,2,3,4-tetrahydroquinoline, utilized in analytical test reactions for nitrite and nitrate anions, have been proposed. This research enhances the efficiency of detecting nitrite and nitrate anions, demonstrating the utility of quinoline derivatives in environmental and analytical chemistry (Ostrovskaya et al., 2006).
Mecanismo De Acción
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have been used as inhibitors of various enzymes . These enzymes play crucial roles in various biological processes, including antibacterial, antineoplastic, and antiviral activities .
Mode of Action
The incorporation of a fluorine atom into azaaromatics, such as quinolines, is known to enhance the biological activity of fluorinated compounds . This suggests that the compound may interact with its targets in a way that enhances their activity or alters their function.
Biochemical Pathways
Given that quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities , it can be inferred that the compound may affect pathways related to these biological processes.
Result of Action
Given the known biological activities of quinoline derivatives , it can be inferred that the compound may have potential therapeutic effects.
Propiedades
IUPAC Name |
7,8-difluoro-3-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2INO/c10-5-2-1-4-8(7(5)11)13-3-6(12)9(4)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSKLMNHJGFHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=CN2)I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295640 | |
| Record name | 4-Quinolinol, 7,8-difluoro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Difluoro-4-hydroxy-3-iodoquinoline | |
CAS RN |
1431364-33-8 | |
| Record name | 4-Quinolinol, 7,8-difluoro-3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431364-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinol, 7,8-difluoro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



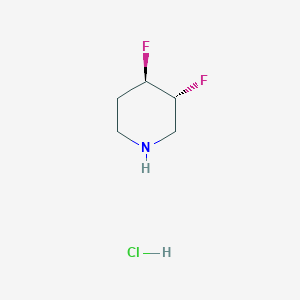
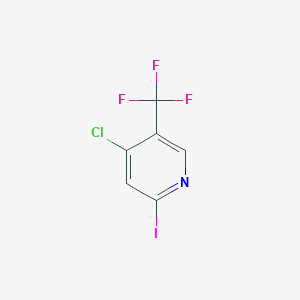
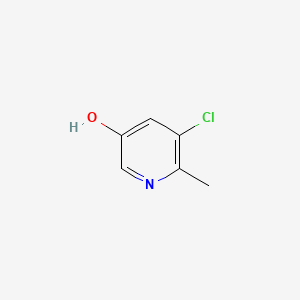

![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)
![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)
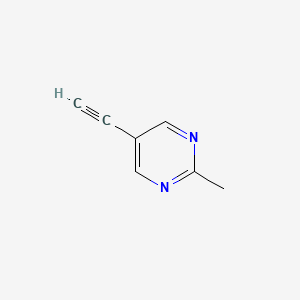
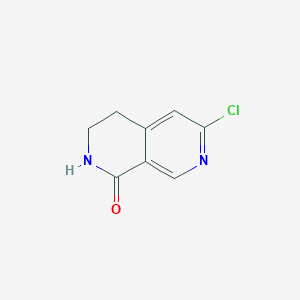
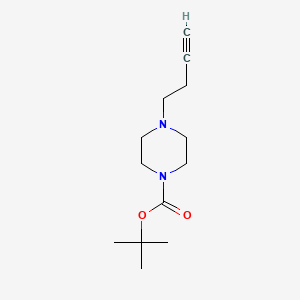
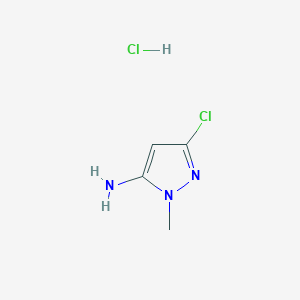
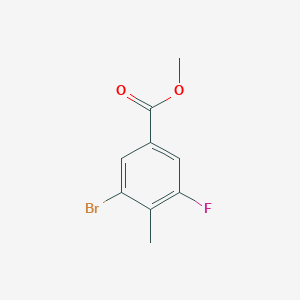
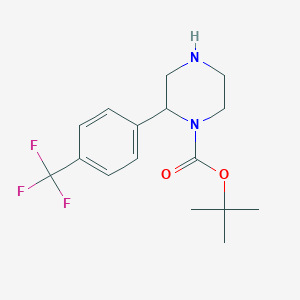
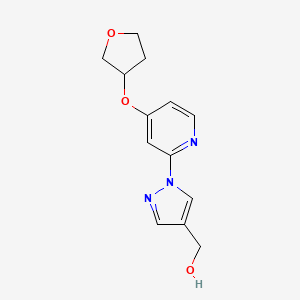
![6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459339.png)